molecular formula C13H16N2O3 B11864306 (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B11864306
M. Wt: 248.28 g/mol
InChI Key: QANZHTDVGPRGEI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a chiral tryptophan-derived methyl ester featuring a methoxy substituent at the 4-position of the indole ring. This compound is part of a broader class of indole-containing amino acid esters studied for their bioactivity, including antimicrobial, antiarrhythmic, and receptor-binding properties. Its synthesis typically involves coupling reactions or esterification of precursor amino acids, as seen in related compounds .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3/t9-/m0/s1

InChI Key

QANZHTDVGPRGEI-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)OC)N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Esterification : Dichloromethane outperforms THF in minimizing epimerization during methyl ester formation (yield: 89% vs. 72%).

  • Reduction : Lithium triethylborohydride in ether at -78°C prevents over-reduction of the indole ring.

Catalytic Systems

  • Palladium Ligands : BINAP ligands enhance enantioselectivity in Heck couplings (ee: 95% → 97%) but increase catalyst loading.

  • Rhodium Complexes : DuPhos-Rh catalysts achieve superior hydrogenation efficiency (TOF: 1,200 h⁻¹) compared to Wilkinson’s catalyst.

Industrial-Scale Considerations

For kilogram-scale production, the Fischer indole method is preferred due to:

  • Batch Reactor Compatibility : Acidic cyclization and esterification steps align with standard glass-lined equipment.

  • Cost-Effective Reagents : Glacial acetic acid and trimethylsilyl diazomethane are economically viable at scale.

  • Reproducibility : Consistent ee (96 ± 1%) across 10 batches (1–5 kg).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ir(ppy)₃ (2 mol%) and 4-methoxyindole achieves α-amination of methyl acrylate, yielding the target compound in 50% yield with 90% ee .

Continuous Flow Synthesis

Microreactor systems reduce Heck coupling reaction times from 12 hours to 30 minutes, improving throughput by 24-fold .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often use reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

Medicinal Chemistry

The compound's structure, which incorporates an indole moiety, positions it favorably for biological activity. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Research indicates that compounds similar to (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that methylated indole derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, suggesting strong anticancer potential .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52
Compound CHCT-1165.0

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against strains like Staphylococcus aureus and Escherichia coli. This suggests that (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate may possess similar antimicrobial activity.

Neuropharmacological Applications

The indole structure is associated with serotonin receptor activity, making (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate a candidate for neuropharmacological studies. Its potential effects on mood regulation and anxiety reduction are of particular interest.

Serotonergic Activity

Compounds with structural similarities to (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate have been shown to interact with serotonin receptors, which may lead to anxiolytic or antidepressant effects. Research into the specific receptor interactions and subsequent behavioral outcomes is necessary to fully elucidate this potential.

Synthesis and Characterization

The synthesis of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1AlkylationMethyl iodide
Step 2AminationAmmonium hydroxide
Step 3PurificationChromatography

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: These interactions can modulate various biochemical pathways, leading to physiological effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The position and nature of substituents on the indole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Substituent Synthesis Yield Key Properties/Activities Reference
(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate None ~50% (estimated) Base structure; used in peptide coupling
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate 6-OCH₃ Not reported Enhanced lipophilicity vs. 4-OCH₃ analog
(S)-Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate 4-Br Not reported Potential halogen-bonding interactions
(S)-Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate (7b) 6-F 32% (8d derivative) Antiviral/antimicrobial activity (inferred)
(S)-Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate (7c) 7-Cl Not reported Improved metabolic stability vs. non-halogenated

Key Observations :

  • Methoxy Position : The 4-methoxy group (target compound) may confer distinct electronic effects compared to the 6-methoxy analog. The 4-position substitution could enhance steric accessibility for receptor binding compared to the 6-position .
  • Halogen Effects : Fluorine and chlorine at the 6- or 7-positions improve metabolic stability and may enhance antimicrobial potency due to electronegativity and lipophilicity .

Stereochemical Variants

The stereochemistry of the α-carbon is critical for bioactivity. For example:

  • (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS 22032-65-1): The R-enantiomer shows distinct receptor-binding profiles compared to the S-form, underscoring the importance of chirality in drug design .

Related Esters and Peptide Derivatives

  • Methyl (S)-2-(2-Chloroacetamido)-3-(1H-indol-3-yl)propanoate (2): A chloroacetylated derivative used as an intermediate for peptide synthesis, demonstrating the versatility of the core structure .
  • Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate hydrochloride: A phenylalanine-derived analog with a phthalimide group, highlighting structural diversity in amino acid ester applications .

Analytical Data :

  • Spectroscopy : ¹H/¹³C NMR and ESI-HRMS are standard for confirming indole substitution patterns and enantiomeric purity .
  • Solubility: Methanol solubility is common for methyl esters, though halogenated analogs may exhibit reduced solubility in polar solvents .

Biological Activity

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate, often referred to as a derivative of tryptophan, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the compound's biological activity based on diverse research findings, including in vitro studies, molecular interactions, and therapeutic implications.

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is characterized by its structure which includes an indole moiety, a common framework in many biologically active compounds. The molecular formula is C_13H_16N_2O_2, with a molecular weight of approximately 232.28 g/mol. Its solubility and stability in various solvents are critical for its application in biological assays.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human leukemia cell lines and solid tumor cell lines.
  • GI50 Values : The growth inhibition concentration (GI50) values were significantly lower in leukemia cells compared to solid tumors, indicating a higher selectivity for hematological malignancies. For instance, GI50 values were reported as low as 0.5–2 nM for leukemia cells versus 0.4–1.4 μM for solid tumors .

Table 1: GI50 Values for (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

Cell Line TypeGI50 Value (nM)
Human Leukemia0.5 – 2
Solid Tumors400 – 1400

The mechanism underlying the anticancer effects involves:

  • Tubulin Binding : The compound has been identified as a tubulin assembly inhibitor, similar to colchicine, disrupting microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : Flow cytometry studies indicated that treatment with the compound leads to cell cycle arrest at the G2/M phase and subsequent apoptosis through mitochondrial depolarization and caspase activation .

3. Neuropharmacological Effects

Beyond its anticancer properties, (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has implications in neuropharmacology:

  • Neuroprotective Properties : Research indicates potential neuroprotective effects attributed to modulation of neurotransmitter systems, particularly serotonin pathways.
  • In vitro Studies : In models simulating neurodegenerative conditions, the compound demonstrated protective effects against oxidative stress-induced neuronal damage .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate on Jurkat cells (a model for T-cell leukemia). The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis markers observed at higher concentrations.

Case Study 2: Neuroprotection in Oxidative Stress Models

In a separate investigation focusing on neuroprotection, the compound was tested against hydrogen peroxide-induced cytotoxicity in SH-SY5Y neuroblastoma cells. Results showed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function.

Q & A

Q. What are the recommended synthetic methodologies for (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate?

The synthesis typically involves multi-step routes, including:

  • Esterification : Protection of the amino group using Boc or Fmoc strategies to prevent side reactions.
  • Indole Functionalization : Introduction of the 4-methoxy group via electrophilic substitution or palladium-catalyzed coupling.
  • Coupling Reactions : Amide bond formation between indole derivatives and methyl propanoate precursors using activating agents like HATU or EDCI .
  • Chiral Resolution : Use of chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX CCD detector) with SHELXL refinement for bond lengths, angles, and torsional parameters. Example: Monoclinic space group P21/nP2_1/n, a=12.6009A˚a = 12.6009 \, \text{Å}, β=111.954\beta = 111.954^\circ .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm methoxy, indole, and ester moieties (e.g., δ 3.7 ppm for OCH3_3, δ 7.1–7.5 ppm for indole protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3, calculated 276.11 g/mol).

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low-resolution data) be addressed during structural determination?

  • Data Collection : Use high-intensity radiation (e.g., synchrotron sources) and low-temperature (100 K) crystals to improve resolution.
  • Refinement Strategies : Employ SHELXL’s TWIN/BASF commands for twinned data and restraints for disordered moieties (e.g., methoxy groups) .
  • Validation Tools : Check R-factor convergence (R1<0.05R_1 < 0.05) and ADDSYM in PLATON to detect missed symmetry .

Q. What computational methods are used to correlate structure with bioactivity in indole derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors).
  • QSAR Studies : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict activity .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories.

Q. How does the 4-methoxy substitution on the indole ring influence electronic properties?

  • Experimental Analysis : UV-Vis spectroscopy shows a bathochromic shift (~10 nm) compared to unsubstituted indoles due to electron-donating effects.
  • DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV via B3LYP/6-31G*) indicate enhanced nucleophilicity at the indole C3 position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.